molecular formula C19H18N4O4 B11158040 (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-2-phenylacetic acid CAS No. 958984-61-7

(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-2-phenylacetic acid

Cat. No.: B11158040
CAS No.: 958984-61-7
M. Wt: 366.4 g/mol
InChI Key: QZIPLMGZYHUZDC-KRWDZBQOSA-N
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Description

(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-2-phenylacetic acid: is a complex organic compound with a unique structure that includes a benzotriazinyl group, a butanoylamino group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-2-phenylacetic acid typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the benzotriazinyl intermediate through a series of reactions involving nitration, reduction, and cyclization This intermediate is then coupled with a butanoylamino precursor under specific conditions to form the desired compound

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazinyl oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-2-phenylacetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, which could be useful in the treatment of various diseases.

Medicine: In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry: In the materials science industry, the compound’s structural properties could be exploited for the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-2-phenylacetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

958984-61-7

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C19H18N4O4/c24-16(20-17(19(26)27)13-7-2-1-3-8-13)11-6-12-23-18(25)14-9-4-5-10-15(14)21-22-23/h1-5,7-10,17H,6,11-12H2,(H,20,24)(H,26,27)/t17-/m0/s1

InChI Key

QZIPLMGZYHUZDC-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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